
Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can modulate the activity of enzymes involved in cellular stress responses, such as endoplasmic reticulum chaperones .
Comparison with Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar structural features.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: A related compound with similar functional groups.
Uniqueness: Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate stands out due to its unique combination of amino and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N4O3 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 4,5-diamino-2-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-2-14-6(12)4-3(8)5(9)11-7(13)10-4/h2,8H2,1H3,(H3,9,10,11,13) |
InChI Key |
YDPIIEBUIVZFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=O)N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.